N-[1-(5-bromopyrimidin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chromene ring fused with a pyrimidine moiety, which is further substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromopyrimidin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloropyrimidine and 3,4-dihydro-2H-chromene-3-carboxylic acid.
Formation of Intermediate: The first step involves the reaction of 5-bromo-2-chloropyrimidine with an appropriate amine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as potassium carbonate (K2CO3) and a solvent like 1-methylpyrrolidin-2-one (NMP) at elevated temperatures (around 80°C) under nitrogen atmosphere.
Final Product: The final step involves the coupling of the intermediate with 3,4-dihydro-2H-chromene-3-carboxylic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromene moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl or alkyne-linked products.
Scientific Research Applications
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its biological activity, including its potential antiviral, anticancer, and antimicrobial properties.
Material Science: It is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The chromene ring may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromopyrimidin-2-yl)acetamide: This compound shares the bromopyrimidine moiety but lacks the chromene ring, making it less complex.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Similar in having a brominated heterocycle, but with a different core structure.
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide: Another brominated pyridine derivative with distinct functional groups.
Uniqueness
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its combination of a bromopyrimidine moiety with a chromene ring. This structural feature may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-10(15-18-7-13(17)8-19-15)20-16(21)12-6-11-4-2-3-5-14(11)22-9-12/h2-5,7-8,10,12H,6,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQUDALEWKPRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)NC(=O)C2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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